molecular formula C22H25N3O4S2 B2785543 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893097-17-1

2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2785543
CAS No.: 893097-17-1
M. Wt: 459.58
InChI Key: WSIWRNZKWYHDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic cyclopenta[b]thiophene core substituted at position 3 with an N-methyl carboxamide group. Position 2 is functionalized with a benzamido moiety bearing a bis(prop-2-en-1-yl)sulfamoyl group.

Properties

IUPAC Name

2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-4-13-25(14-5-2)31(28,29)16-11-9-15(10-12-16)20(26)24-22-19(21(27)23-3)17-7-6-8-18(17)30-22/h4-5,9-12H,1-2,6-8,13-14H2,3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIWRNZKWYHDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple stepsThe final step involves the sulfonylation of the amino group to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C₁₈H₁₈N₄O₂S₂, featuring a cyclopenta[b]thiophene core structure. The presence of sulfamoyl and benzamide functional groups enhances its biological activity. The compound's unique structure contributes to its interactions with biological targets, making it a candidate for drug development.

Anti-inflammatory Activity

Recent studies have highlighted the potential of thiophene derivatives, including this compound, as anti-inflammatory agents. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which are crucial in the inflammatory response. Research indicates that compounds similar to 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exhibit significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen .

Case Study: COX-II Inhibition

A study published in ACS Omega demonstrated that certain thiophene derivatives effectively inhibited COX-II activity in vitro. The synthesized compounds showed promising results in reducing inflammation markers in cellular models, suggesting their potential for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Properties

The compound's sulfamoyl moiety is known for its antimicrobial properties. Research has shown that related compounds can act against various bacterial strains, making them candidates for further exploration as antimicrobial agents. A study evaluating the antibacterial activity of sulfamoyl derivatives found that they exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Activity

In a comparative study, several sulfamoyl derivatives were tested against common pathogens. The results indicated that certain derivatives displayed superior antibacterial activity compared to traditional antibiotics, highlighting their potential as new therapeutic agents in combating bacterial infections .

Summary of Findings

Application Mechanism Case Study Reference
Anti-inflammatoryCOX-II inhibitionACS Omega 2023
AntimicrobialInhibition of bacterial growthPMC Article 2023

Mechanism of Action

The mechanism of action of 2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Core Structure Substituents on Sulfamoyl/Benzamido Group Key Functional Groups
Target Compound Cyclopenta[b]thiophene Bis(allyl)sulfamoyl N-methyl carboxamide
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide Monocyclic thiophene 4-Methylphenylimino, 2-chlorophenyl Carboxamide, isopropyl
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide-linked oxadiazole Bis(allyl)sulfamoyl 2,5-dimethoxyphenyl oxadiazole
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) 1,2,4-Triazole Halogenated phenylsulfonyl Thione, difluorophenyl

Key Observations :

  • The cyclopenta[b]thiophene core in the target compound distinguishes it from monocyclic thiophenes (e.g., ) and oxadiazole-based analogs (e.g., ).
  • The bis(allyl)sulfamoyl group contrasts with halogenated phenylsulfonyl groups in triazole derivatives (e.g., ). Allyl substituents are electron-donating, reducing sulfonamide acidity compared to electron-withdrawing halogens, which may alter hydrogen-bonding capacity.

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data (Hypothetical Based on Analogs)
Compound Type IR C=O Stretch (cm⁻¹) IR C=S Stretch (cm⁻¹) ¹H-NMR (Key Signals) LogP (Predicted)
Target Compound ~1670–1685 Absent (no C=S) δ 5.8–6.2 (allyl CH₂), δ 3.0 (N-methyl) 3.8
Thiophene-3-carboxamide 1665–1680 Absent δ 7.2–8.1 (aromatic), δ 2.4 (isopropyl CH₃) 4.2
Triazole-3(4H)-thiones Absent 1247–1255 δ 7.5–8.3 (sulfonyl aromatic), δ 10.5 (NH) 2.5–3.1
Oxadiazole-Benzamide ~1660–1675 Absent δ 6.8–7.6 (dimethoxyphenyl), δ 4.5 (allyl CH₂) 3.5

Analysis :

  • The absence of a C=S stretch in the target compound (unlike triazole-thiones ) confirms the lack of thione tautomerization.
  • Allyl proton signals (δ 5.8–6.2) and N-methyl resonance (δ 3.0) are distinctive markers in ¹H-NMR .
  • Predicted LogP values suggest moderate lipophilicity, balancing solubility and membrane permeability.

Challenges :

  • Steric hindrance from the bicyclic core may reduce reaction yields during substitution steps.
  • Allyl group stability under acidic/basic conditions requires careful optimization .

Biological Activity

The compound 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic derivative of cyclopenta[b]thiophene-3-carboxamide, which has attracted attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against specific biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A cyclopenta[b]thiophene core.
  • A carboxamide functional group.
  • A sulfamoyl derivative with prop-2-en-1-yl substituents.

This unique arrangement contributes to its interaction with biological targets and influences its pharmacological properties.

Antiviral Activity

Recent studies have demonstrated the compound's potential as an antiviral agent , particularly against the influenza virus. Research indicates that it can disrupt the interaction between viral polymerase components (PA and PB1), which is crucial for viral replication.

Key Findings:

  • The compound exhibited an IC50 value of approximately 90.7 µM in disrupting PA-PB1 interactions in vitro, suggesting moderate efficacy as an antiviral agent .
  • In cellular assays, it showed an EC50 value slightly above 100 µM , indicating its ability to inhibit viral replication without significant cytotoxicity (CC50 > 250 µM) in tested cell lines such as MDCK and HEK 293T .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism involves inhibiting enzymes linked to cancer cell proliferation and inflammation.

Mechanism of Action:

  • The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell growth. For instance, it has been noted for its potential to inhibit cyclooxygenase (COX) enzymes, which are often overexpressed in various cancers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the cyclopenta[b]thiophene core can significantly affect its potency.

Table 1: Summary of SAR Findings

Compound VariantIC50 (µM)Biological Activity
Original Compound90.7PA-PB1 Interaction Inhibitor
Variant A58Enhanced Antiviral Activity
Variant B20Improved COX Inhibition

Case Studies

Several case studies have explored the efficacy of this compound and its derivatives:

  • Influenza Virus Study : A study focused on the inhibition of influenza virus polymerase assembly found that derivatives of thiophene-3-carboxamide exhibited varying degrees of antiviral activity, with some showing EC50 values as low as 18 µM , indicating a strong potential for further development .
  • Cancer Cell Proliferation : Another investigation assessed the compound's effects on cancer cell lines, demonstrating that it could significantly reduce cell viability at concentrations correlating with COX inhibition .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Sulfamoylation : Reacting 4-aminobenzoic acid derivatives with bis(prop-2-en-1-yl)sulfamoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) to install the sulfamoyl group .
  • Amide Coupling : Using carbodiimide reagents (e.g., EDC·HCl) with HOBt as a coupling agent to link the benzamido group to the cyclopenta[b]thiophene core .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the final product .
    • Characterization : Confirmed via 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify functional groups and purity .

Q. How do structural modifications (e.g., sulfamoyl or carboxamide groups) influence solubility and stability?

  • Experimental Design :

  • Solubility Testing : Compare logP values using reversed-phase HPLC or shake-flask methods in aqueous buffers (pH 7.4) .
  • Stability Assays : Incubate the compound in simulated physiological conditions (37°C, PBS buffer) and monitor degradation via LC-MS over 24–72 hours .
  • Key Findings : The sulfamoyl group enhances aqueous solubility, while the bulky cyclopenta[b]thiophene core may reduce thermal stability .

Advanced Research Questions

Q. How can conflicting bioactivity data across assays (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Data Contradiction Analysis :

  • Dose-Response Curves : Perform dose-dependent studies (0.1–100 µM) to identify off-target effects at higher concentrations .
  • Target Specificity : Use knockout cell lines or RNA interference to validate interactions with proposed targets (e.g., bacterial gyrase vs. human topoisomerases) .
  • Structural Analog Comparison : Test derivatives lacking the sulfamoyl group to isolate the contribution of specific functional groups to bioactivity .

Q. What computational strategies predict binding modes of this compound with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • Validation : Cross-reference computational results with experimental mutagenesis data (e.g., alanine scanning of key residues) .

Q. How can synthetic yields be optimized without compromising purity?

  • Process Optimization :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings to improve efficiency .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce side reactions .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.